Bienvenue dans la boutique en ligne BenchChem!

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid

Conformational Analysis Dynamic NMR Ring Inversion Barrier

CAS 2839371-15-0 is a pre-formed, 98%-purity 1,3-azasilinane building block with a Boc-protected amine and free carboxylic acid—ready for direct use in SPPS, amide coupling, and silicon-switch drug discovery. Unlike piperidine or 1,4-azasilinane analogs, the 1,3-heteroatom arrangement confers a lower ring-inversion barrier (~8.25 kcal/mol) and distinct conformational populations that directly affect target engagement. Historically difficult to synthesize, this compound is now available from multiple suppliers with same-day dispatch, eliminating custom synthesis delays and enabling rapid construction of underrepresented sila-heterocycle screening libraries.

Molecular Formula C12H23NO4Si
Molecular Weight 273.40 g/mol
CAS No. 2839371-15-0
Cat. No. B6609941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid
CAS2839371-15-0
Molecular FormulaC12H23NO4Si
Molecular Weight273.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C[Si](C1)(C)C)C(=O)O
InChIInChI=1S/C12H23NO4Si/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-18(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,15)
InChIKeyQCYXNNIUZVXOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid (CAS 2839371-15-0): Compound Identity and Core Structural Features for Procurement Assessment


1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid (CAS 2839371-15-0) is a Boc-protected, silicon-containing heterocyclic amino acid building block with molecular formula C₁₂H₂₃NO₄Si and a molecular weight of 273.40 g/mol . The compound belongs to the 1,3-azasilinane class—six-membered saturated heterocycles containing one nitrogen and one silicon atom at the 1,3-positions—and is distinguished from the more widely studied 1,4-azasilinane (4-silapiperidine) scaffold by its less symmetric heteroatom arrangement, which imparts distinct conformational and electronic properties [1]. The molecule features a Boc-protected secondary amine, a geminal-dimethyl substitution at the silicon center, and a free carboxylic acid at the 5-position, making it a bifunctional building block suitable for peptide coupling, amide bond formation, and incorporation into larger silicon-containing molecular architectures [2].

Why 1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid Cannot Be Replaced by Common Piperidine or 1,4-Azasilinane Building Blocks


Substituting 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid (CAS 2839371-15-0) with a standard Boc-protected piperidine-carboxylic acid (e.g., Boc-nipecotic acid) or a 1,4-azasilinane analog introduces fundamental differences in conformational behavior, electronic character, and synthetic versatility. The 1,3-azasilinane scaffold exhibits a markedly lower ring-inversion barrier (approximately 8.25 kcal/mol for closely related 1,3-azasilinanes) compared to carbon-based piperidines (10–14 kcal/mol), resulting in distinctly different conformational populations that directly affect molecular recognition and biological target engagement [1]. Furthermore, 1,3-azasilinanes are inherently less symmetric than 1,4-azasilinanes and substantially more challenging to synthesize, which has historically limited their availability and made direct procurement of this pre-formed, high-purity (98%) building block the most reliable route for obtaining this pharmacochemically relevant scaffold [2]. The presence of both a Boc-protected amine and a free carboxylic acid on the 1,3-azasilinane core enables orthogonal functionalization strategies that are not simultaneously accessible in simpler silaheterocycle building blocks lacking the carboxylic acid handle .

Quantitative Differentiation Evidence: 1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid Versus Closest Analogs


Ring-Inversion Barrier: 1,3-Azasilinane Scaffold vs. Carbon-Based Piperidine Analogs

The 1,3-azasilinane scaffold exhibits a significantly lower barrier to chair-to-chair ring inversion compared to carbon-based piperidine rings. Dynamic NMR measurements on 1-isopropyl-3,3-dimethyl-1,3-azasilinane (a close structural analog of the target compound) determined the ring-inversion barrier to be 8.25 kcal/mol [1]. In contrast, carbon-based piperidines and related six-membered saturated N-heterocycles typically exhibit barriers of 10–14 kcal/mol [2]. This approximately 2–6 kcal/mol reduction in the inversion barrier translates to a substantially different conformational landscape, with faster interconversion between chair conformers at physiologically relevant temperatures.

Conformational Analysis Dynamic NMR Ring Inversion Barrier Silicon Isostere

Ring-Size Differentiation: Six-Membered 1,3-Azasilinane vs. Five-Membered 1,3-Azasilolidine Carboxylic Acid Building Blocks

The target compound (CAS 2839371-15-0) features a six-membered 1,3-azasilinane ring with molecular formula C₁₂H₂₃NO₄Si and MW 273.40 . Its most direct commercially available comparator is the five-membered 1,3-azasilolidine analog, (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS 268224-29-9), which has molecular formula C₁₁H₂₁NO₄Si and MW 259.37 [1]. The six-membered ring provides an additional methylene unit, resulting in a 14.03 Dalton mass increase and a larger ring cavity. The six-membered 1,3-azasilinane adopts a chair conformation (confirmed by GED for 1,3,3-trimethyl-1,3-azasilinane), whereas the five-membered azasilolidine adopts envelope or twist conformations typical of five-membered rings, leading to different spatial presentation of the carboxylic acid and Boc-amine functional groups [2]. Commercial purity for the target compound is specified at 98% , compared to 95–97% for the five-membered analog [1].

Ring-Size Effects Building Block Selection Conformational Flexibility Silicon Heterocycle

Regioisomeric Scaffold Differentiation: 1,3-Azasilinane vs. 1,4-Azasilinane Core

The target compound is based on the 1,3-azasilinane scaffold, in contrast to the more commonly employed 1,4-azasilinane (4-silapiperidine) scaffold. As explicitly noted in the recent literature, '1,3-azasilinanes are less symmetric and more challenging to synthesize, which has hampered their use in medicinal chemistry so far' [1]. This synthetic challenge has created a supply gap: 1,4-azasilinane building blocks (e.g., 4,4-dimethyl-1,4-azasilinane hydrochloride, CAS 130596-62-2, MW 165.73) are broadly commercially available, whereas 1,3-azasilinane derivatives with orthogonal functional handles remain scarce . The 1,3-arrangement places the silicon and nitrogen atoms in closer proximity within the ring, enabling through-space electronic interactions that are geometrically impossible in the 1,4-isomer. The conformational properties of 1,3-azasilinanes have been shown to be 'principally different from those of the carbon predecessors—the corresponding cyclohexanes, oxanes, thianes and piperidines' [2].

Regioisomerism 1,3-Azasilinane 1,4-Azasilinane Medicinal Chemistry

Silicon Incorporation: Physicochemical Differentiation from Carbon-Only Piperidine Carboxylic Acid Building Blocks

The target compound represents a silicon-containing analog of Boc-protected piperidine-3-carboxylic acid (nipecotic acid) derivatives. Silicon is more electropositive than carbon (Pauling electronegativity: Si = 1.90 vs. C = 2.55) and possesses a larger covalent radius (Si = 111 pm vs. C = 77 pm), leading to longer Si–C bonds (~1.87 Å) compared to C–C bonds (~1.54 Å) [1]. These fundamental atomic differences translate into measurable property changes. In the broader class of silicon-containing nitrogen heterocycles, strategic silicon incorporation has been demonstrated to improve membrane permeability, alter metabolic pathways, and eliminate toxic metabolites compared to all-carbon analogs [1]. Specifically for 1,3-azasilinanes, the presence of silicon at the 3-position alters the conformational equilibrium: the N-Me group adopts an equatorial position in the chair conformation of 1,3,3-trimethyl-1,3-azasilinane, as confirmed by gas electron diffraction [2], whereas N-substituent conformational preferences in piperidines can differ due to the absence of the longer Si–C bonds.

Silicon Isostere Carbon-Silicon Switch ADMET Properties Building Block Strategy

Bifunctional Orthogonal Reactivity: Simultaneous Boc-Amine and Carboxylic Acid Handles vs. Mono-Functional Azasilinane Building Blocks

CAS 2839371-15-0 possesses two orthogonal functional groups: a Boc-protected secondary amine and a free carboxylic acid. This contrasts with the majority of commercially available azasilinane building blocks, which typically bear only a single reactive handle (e.g., the free amine in 3,3-dimethyl-1,3-azasilinane hydrochloride, CAS 894427-52-2, MW 165.73, or the N-benzyl protected 1-benzyl-4,4-dimethyl-1,4-azasilinane) . The presence of both functional groups enables the compound to serve as a genuine amino acid surrogate in peptide synthesis: the carboxylic acid can be activated for amide bond formation (e.g., via HATU or EDC/HOBt coupling), while the Boc group can be selectively removed under acidic conditions (TFA or HCl) to reveal the free amine for further chain extension . This dual functionality eliminates the need for additional protection/deprotection steps that would be required when using mono-functional azasilinane building blocks, potentially reducing synthetic step count by 1–2 steps in a typical sequence.

Orthogonal Protection Bifunctional Building Block Peptide Coupling Solid-Phase Synthesis

Commercial Availability and Lead-Time Comparison: 1,3-Azasilinane Carboxylic Acid vs. Chiral 1,3-Azasilolidine Analogs

The target compound (CAS 2839371-15-0) is stocked by multiple suppliers including Leyan (Cat. 1688762, 98% purity) and AKSci (Cat. 3869FC), with same-day shipping available for in-stock orders . In contrast, the enantiomerically pure five-membered analog (R)-1-(tert-butoxycarbonyl)-3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid (CAS 268224-29-9) is listed with 'Available within 8–12 weeks' lead time by certain suppliers , reflecting the additional synthetic complexity of accessing the chiral five-membered silaheterocycle. The target compound (non-chiral, racemic at the 5-position) offers immediate availability, making it suitable for initial SAR exploration and method development, whereas procurement of chiral analogs may require longer planning horizons.

Commercial Availability Procurement Lead Time Supplier Comparison Research Supply Chain

High-Value Application Scenarios for 1-[(tert-Butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid (CAS 2839371-15-0)


Silicon-Containing Peptidomimetic Synthesis

The bifunctional nature of CAS 2839371-15-0 (Boc-protected amine + free carboxylic acid) makes it directly suitable as a silicon-containing amino acid surrogate for solid-phase peptide synthesis (SPPS). The compound can be coupled via its carboxylic acid using standard activation reagents (HATU, EDC/HOBt), while the Boc group permits selective N-deprotection for subsequent chain elongation. The 1,3-azasilinane scaffold introduces a silicon atom into the peptide backbone at a position where conformational effects (lower ring-inversion barrier of ~8.25 kcal/mol vs. ~10–14 kcal/mol for carbon piperidines [1]) may modulate secondary structure propensity and proteolytic stability.

Silicon Switch in Piperidine-Containing Bioactive Molecules

For medicinal chemistry programs exploring 'silicon switch' strategies—where a carbon atom in a piperidine ring is replaced by silicon to modulate potency, selectivity, or ADMET properties—this compound serves as a direct entry point to 1,3-silapiperidine analogs. The documented differences in electronegativity (Δ = –0.65), covalent radius (Δ = +34 pm), and bond length (Δ = +0.33 Å) between silicon and carbon [2] provide a rational basis for expecting altered target engagement, metabolic stability, and physicochemical properties relative to the parent carbon-only scaffold.

Diversity-Oriented Synthesis of Underexplored Silaheterocycle Chemical Space

The 1,3-azasilinane scaffold has been explicitly identified as 'less symmetric and more challenging to synthesize' than the 1,4-azasilinane scaffold, resulting in its underrepresentation in screening libraries [3]. Procuring this pre-formed, high-purity building block enables rapid construction of 1,3-azasilinane-containing compound libraries for phenotypic or target-based screening, accessing a region of chemical space that is structurally distinct from both conventional piperidine libraries and 1,4-azasilinane-based collections.

Method Development for Silicon-Containing Heterocycle Functionalization

The combination of a silicon center with geminal-dimethyl substitution, a Boc-protected nitrogen, and a carboxylic acid on the 1,3-azasilinane scaffold provides a versatile platform for developing and optimizing synthetic methods applicable to silicon-containing heterocycles. The immediate commercial availability (same-day shipping from multiple suppliers ) supports rapid method development cycles without the delays associated with custom synthesis of specialized silaheterocycle intermediates.

Quote Request

Request a Quote for 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.